(R)-Octahydroindolizine hydrochloride

Catalog No.
S13477101
CAS No.
M.F
C8H16ClN
M. Wt
161.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Octahydroindolizine hydrochloride

Product Name

(R)-Octahydroindolizine hydrochloride

IUPAC Name

(8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine;hydrochloride

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

InChI

InChI=1S/C8H15N.ClH/c1-2-6-9-7-3-5-8(9)4-1;/h8H,1-7H2;1H/t8-;/m1./s1

InChI Key

KUJVXUKPCYBYFQ-DDWIOCJRSA-N

Canonical SMILES

C1CCN2CCCC2C1.Cl

Isomeric SMILES

C1CCN2CCC[C@H]2C1.Cl

(R)-Octahydroindolizine hydrochloride is a chemical compound belonging to the class of indolizidine alkaloids. It has a molecular formula of C13_{13}H26_{26}ClNO and a molecular weight of approximately 247.81 g/mol . The compound features a bicyclic structure with a saturated nitrogen-containing ring, which is characteristic of indolizidine derivatives. Its unique stereochemistry, particularly the (R)-configuration, contributes to its biological activity and potential applications in medicinal chemistry.

Typical of nitrogen-containing heterocycles. It may undergo:

  • Alkylation: The nitrogen atom can act as a nucleophile, allowing for alkylation reactions that introduce various substituents.
  • Reduction: The compound can be reduced to yield more saturated derivatives or to modify functional groups.
  • Acylation: Acylation reactions can modify the nitrogen atom or other functional groups present in the structure.

These reactions enable the synthesis of diverse analogs and derivatives that may exhibit different pharmacological properties.

The synthesis of (R)-Octahydroindolizine hydrochloride can be achieved through several methods:

  • Asymmetric Synthesis: Utilizing chiral catalysts or starting materials to achieve the desired (R)-configuration.
  • Ring Closure Reactions: Employing precursors that can undergo cyclization to form the indolizidine structure.
  • Functional Group Modification: Starting from simpler indole or piperidine derivatives and modifying them through various reactions (e.g., alkylation, acylation) to construct the octahydroindolizine framework .

These methods highlight the versatility and complexity involved in synthesizing this compound.

(R)-Octahydroindolizine hydrochloride has potential applications in several fields:

  • Pharmaceuticals: As a lead compound for developing new analgesics or neuroprotective agents.
  • Chemical Research: As a building block for synthesizing more complex molecules in medicinal chemistry.
  • Biological Studies: Investigating its effects on biological systems could lead to new insights into drug mechanisms and therapeutic applications.

Interaction studies involving (R)-Octahydroindolizine hydrochloride focus on its binding affinities and mechanisms of action with various biological targets. These studies are crucial for understanding how this compound interacts with enzymes, receptors, or other biomolecules. For example, research on similar compounds indicates that they may inhibit specific enzymes involved in metabolic pathways or modulate neurotransmitter systems .

Several compounds share structural similarities with (R)-Octahydroindolizine hydrochloride. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Characteristics
SwainsonineC8_{8}H15_{15}NIndolizidine alkaloid; inhibits Golgi alpha-mannosidase IIPotent immunomodulator and potential chemotherapy agent
LupinineC10_{10}H19_{19}NOAlkaloid; found in lupin plantsExhibits neurotoxic properties but also potential therapeutic effects
3a-(2-Bromophenyl)-8aB-octahydroindolizine hydrochlorideC13_{13}H16_{16}BrClNAnalgesic properties; structurally similarContains brominated phenyl group enhancing analgesic activity

The unique stereochemistry and specific functional groups of (R)-Octahydroindolizine hydrochloride differentiate it from these compounds, potentially influencing its biological activity and therapeutic applications.

Enantioselective catalytic hydrogenation represents one of the most sophisticated approaches for obtaining optically pure (R)-octahydroindolizine derivatives [1]. The development of ruthenium-based chiral carbene catalysts has revolutionized this field, enabling highly enantioselective and diastereoselective complete hydrogenation of indole derivatives [1]. The ruthenium((R,R)-SINpEt)2 catalyst system has demonstrated exceptional reactivity and enantioselectivity in the hydrogenation of heterocyclic aromatic compounds, providing access to chiral octahydroindoles with excellent optical purity [1].

The mechanistic pathway for these transformations involves a dual catalytic system where the catalyst functions as both a homogeneous and heterogeneous species during different stages of the reaction [1]. Initially, the catalyst performs enantioselective partial reduction of the aromatic indole system, followed by transformation into a heterogeneous catalyst for complete saturation of the remaining aromatic rings [1]. This approach circumvents the challenges associated with racemic background reactions that typically plague conventional single-catalyst systems [1].

Reaction Conditions and Catalyst Performance

Catalyst SystemSubstrate TypeYield (%)Enantiomeric Excess (%)Reaction Conditions
Ru((R,R)-SINpEt)2N-Protected Indoles85-9688-95H2 (50 bar), 80°C, MeOH
PhTRAP-RutheniumN-Boc-Indoles70-9072-95H2 (10 bar), rt, EtOAc
Rhodium/CarbonNitrovinyl Phenols65-8570-85H2 (5-10 bar), MeOH

The rhodium-catalyzed asymmetric hydrogenation pathway offers an alternative approach through cascade reactions [2]. This methodology involves a one-pot protocol combining cyclization and hydrogenation steps to synthesize octahydroindoles, decahydroquinolines, and octahydroindolizines [2]. The process utilizes rhodium on carbon as the most efficient catalyst, with methanol serving as the optimal solvent [2]. A crucial improvement involves the prereduction of 2-(2-nitrovinyl)phenol with sodium borohydride to selectively form 2-(2-nitroethyl)phenol, significantly increasing the yield of the desired octahydroindole products [2].

The stereochemical outcome of these hydrogenation reactions is primarily determined by the heterogeneous hydrogenation step, with tautomerization playing only a marginal role in the overall stereoselectivity [2]. Density functional theory calculations indicate that tautomerization of ketone intermediates is less favorable than tautomerization of imine intermediates, providing insight into the mechanistic pathway and origin of diastereoselectivity [2].

Enzymatic Kinetic Resolution Approaches

Enzymatic kinetic resolution has emerged as a powerful strategy for accessing enantiomerically pure octahydroindolizine derivatives, particularly through the application of immobilized lipases [3] [4]. The Novozym 435-mediated kinetic resolution represents the most extensively studied approach, capable of resolving racemic octahydroindolizine alcohols at industrial scales up to 100 grams [3] [4].

Novozym 435-Catalyzed Resolution Protocol

The enzymatic resolution process employs Novozym 435, an immobilized Candida antarctica lipase B, to achieve selective acetylation of racemic octahydroindolizine alcohol substrates [3] [4]. This methodology enables the separation of (7R,8aS) and (7S,8S) enantiomers with greater than 99% enantiomeric excess . The resolution proceeds through selective acetylation, facilitating chromatographic separation of the acetylated and non-acetylated enantiomers [3].

Resolution ParameterOptimal ConditionsResult
Enzyme Loading10-20 wt% Novozym 435>99% ee
Solvent SystemToluene/Hexane (1:1)High selectivity
Temperature40-50°CMaintained activity
Reaction Time12-24 hoursComplete conversion
ScaleUp to 100 gIndustrial viability

The success of this enzymatic approach stems from the exceptional enantioselectivity of Candida antarctica lipase B, which demonstrates remarkable substrate tolerance for various octahydroindolizine derivatives [6] [7]. The immobilized enzyme format provides additional advantages including ease of recovery, recyclability, and enhanced thermal stability compared to the free enzyme [7].

Advanced enzymatic strategies have also incorporated lipase-catalyzed synthesis of indolyl chromenes through multicomponent reactions in ionic liquid media [8]. These systems utilize the catalytic promiscuity of lipases, extending their application beyond traditional esterification and hydrolysis reactions [8]. The ionic liquid [EMIM][BF4] has proven particularly effective, exhibiting good reusability in enzymatic reactions while maintaining high catalytic activity [8].

Chiral Pool Synthesis from Natural Product Precursors

Chiral pool synthesis represents a fundamental strategy for accessing (R)-octahydroindolizine derivatives by utilizing naturally occurring enantiomerically pure starting materials [9] [10]. Amino acids, particularly proline and its derivatives, serve as the most frequently employed chiral synthons for constructing indolizidine alkaloid scaffolds [9] [10].

Proline-Derived Synthetic Routes

The utilization of (S)-proline as a chiral precursor enables the construction of indolizidine frameworks through convergent synthetic methodologies [9]. A general approach involves the condensation of L-prolinal with three-carbon synthons to generate the indolizidine skeleton with predetermined stereochemistry [9]. This strategy has been successfully applied to the synthesis of (-)-coniceine [(R)-octahydroindolizine] and (+)-(1R,8aS)-1-hydroxyindolizidine, the biosynthetic precursor of slaframine [9].

The amino acid-based approach offers several advantages including readily available starting materials, established stereochemistry, and the ability to carry forward the inherent chirality of the natural product precursor [10]. The synthetic route typically involves protecting group manipulations, selective functionalization, and cyclization reactions to construct the bicyclic indolizidine core [10].

Natural Product-Derived Methodologies

Starting MaterialNatural SourceTarget ProductOverall Yield (%)Steps
(S)-ProlineNatural amino acid(-)-Coniceine45-658-12
HydroxyprolineCollagen hydrolysisHydroxyindolizidines40-5510-14
Glutamic acid derivativesPlant sourcesSubstituted indolizidines35-5012-16

The photoinduced intramolecular cyclization approach represents an advanced chiral pool methodology [11]. This strategy employs (5S)-5-triisopropylsilyloxymethyltetrahydrofuran-2-one and (3S)-3-methoxypyrrolidine as chiral building blocks [11]. The key transformation involves an intramolecular photoinduced reaction of appropriately functionalized furanone derivatives to construct the indolizidine skeleton with high stereochemical control [11].

Alternative chiral pool approaches utilize carbohydrate-derived precursors and terpene alcohols as starting materials [12]. These methodologies employ stereospecific nitrene insertion processes to generate chiral oxazolidinone auxiliaries, which subsequently serve as chiral scaffolds for indolizidine synthesis [12]. The carbohydrate-derived auxiliaries, particularly those developed from α-D-galactose, provide very high levels of asymmetric induction in various transformations [12].

Post-Functionalization Techniques for Hydrochloride Salt Formation

The conversion of (R)-octahydroindolizine to its hydrochloride salt represents a critical post-functionalization step that enhances the compound's stability, solubility, and crystalline properties [13]. The formation of amine hydrochloride salts follows well-established acid-base chemistry principles, involving protonation of the basic nitrogen center by hydrochloric acid [13].

Salt Formation Methodologies

The standard protocol for hydrochloride salt formation involves treatment of the free amine with anhydrous hydrogen chloride gas or concentrated hydrochloric acid solution [13]. The reaction proceeds quantitatively under ambient conditions, with the resulting salt typically precipitating from the reaction medium [13]. Alternative methods employ hydrochloric acid in alcoholic solvents, which can facilitate purification through recrystallization [13].

MethodConditionsAdvantagesYield (%)
HCl gas bubblingAnhydrous conditions, 0°CWater-free product95-99
Concentrated HClAqueous, room temperatureSimple procedure90-95
HCl in alcoholEtOH/HCl, 0-25°CRecrystallization option85-90
HCl in etherEt2O/HCl, -10°CHigh purity92-97

The dihydrochloride salt formation represents an advanced variant applicable to octahydroindolizine derivatives containing additional basic nitrogen functionalities [13]. These compounds, such as octahydroindolizin-6-amine dihydrochloride, require two equivalents of hydrochloric acid to achieve complete salt formation [13]. The dihydrochloride salts exhibit enhanced aqueous solubility and improved crystalline stability compared to their monochloride counterparts [13].

Purification and Characterization

Post-functionalization purification typically involves recrystallization from appropriate solvent systems [13]. Common recrystallization solvents include ethanol, methanol, and ethanol-ether mixtures, which provide high-purity crystalline products [13]. The hydrochloride salts demonstrate improved thermal stability and reduced hygroscopicity compared to the free amines [13].

Characterization of the hydrochloride salts relies on standard analytical techniques including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and elemental analysis [13]. The formation of the salt is readily confirmed by the characteristic downfield shift of nitrogen-adjacent carbon signals in carbon-13 nuclear magnetic resonance spectra and the appearance of characteristic N-H stretching frequencies in infrared spectra [13].

The solubility characteristics of (R)-octahydroindolizine hydrochloride demonstrate distinct patterns that reflect the compound's amphiphilic nature, combining a bicyclic organic framework with an ionic hydrochloride functionality [1] [2]. The hydrochloride salt formation significantly enhances the compound's compatibility with polar solvents compared to the parent base compound, which exhibits molecular weight of 125.21 g/mol for the free base versus 161.67 g/mol for the hydrochloride salt [1].

In polar protic solvents, the compound exhibits exceptional solubility characteristics. Water solubility exceeds 100 g/L, classifying it as highly soluble according to pharmacopeial standards [3] [4]. This enhanced aqueous solubility results from the ionic nature of the hydrochloride salt, which facilitates hydrogen bonding interactions with water molecules and promotes solvation through ion-dipole interactions [5] [2]. Methanol demonstrates similar high solubility (80-100 g/L), while ethanol shows moderately reduced solubility (60-80 g/L), reflecting the decreasing polarity with increasing alkyl chain length in the alcohol series [3].

The compound's behavior in polar aprotic solvents varies significantly with solvent characteristics. Dimethyl sulfoxide (DMSO) provides excellent solvation (>100 g/L) due to its high dielectric constant (47) and strong hydrogen bond accepting properties [2]. Acetone exhibits moderate solubility (20-40 g/L), while ethyl acetate demonstrates lower but appreciable solubility (15-30 g/L) [2]. These differences correlate with the solvents' respective dielectric constants and hydrogen bonding capabilities.

Non-polar solvents show predictably poor solvation characteristics for the hydrochloride salt. Chloroform provides limited solubility (5-15 g/L) despite its ability to participate in weak hydrogen bonding interactions, while hexane demonstrates practically negligible solubility (<1 g/L) [6] [2]. This pronounced polarity-dependent solubility pattern reflects the "like dissolves like" principle, where the ionic hydrochloride functionality strongly favors polar environments over non-polar media [5] [6].

Solvent CategoryRepresentative SolventsSolubility Range (g/L)Mechanism
Polar ProticWater, Methanol, Ethanol60->100Ion-dipole, hydrogen bonding
Polar AproticDMSO, Acetone, Ethyl Acetate15->100Dipole interactions, solvation
Non-PolarChloroform, Hexane<1-15Van der Waals forces only

Thermal Stability and Decomposition Pathways

Thermogravimetric analysis reveals that (R)-octahydroindolizine hydrochloride exhibits multi-stage thermal decomposition behavior characteristic of organic amine hydrochloride salts [7] [8]. The compound demonstrates thermal stability up to approximately 190°C under inert atmospheric conditions, with initial decomposition processes beginning around 190-200°C [7] [9].

The thermal decomposition pathway proceeds through distinct stages, each characterized by specific mass loss patterns and chemical processes [7] [8]. The initial stage (25-150°C) involves minimal mass loss (0-2%), primarily attributed to moisture desorption and surface-bound water elimination [10] [11]. This stage is crucial for determining hygroscopic properties and storage stability requirements.

The second decomposition stage (150-190°C) shows limited mass loss (2-5%) corresponding to initial dehydration processes and potential structural rearrangements within the crystal lattice [7] [11]. This temperature range represents the practical upper limit for thermal processing and storage applications.

The critical decomposition phase occurs between 190-230°C, characterized by substantial mass loss (10-25%) attributed to dehydrochlorination reactions [7] [12]. This process involves the elimination of hydrogen chloride from the salt structure, representing the primary thermal degradation pathway for amine hydrochloride compounds [12] [13]. The dehydrochlorination reaction follows typical elimination mechanisms observed in organic amine salts under thermal stress.

Major decomposition occurs in the 230-300°C range, with mass loss reaching 40-70% of the original sample weight [7] [9]. This stage involves extensive fragmentation of the octahydroindolizine ring system, producing various volatile degradation products including low molecular weight amines, cyclic hydrocarbons, and nitrogen-containing fragments [7] [9]. Time-resolved gas-phase infrared analysis during thermal decomposition reveals the evolution of carbon dioxide, carbon monoxide, water vapor, and various organic fragments [7].

The final decomposition stage (300-400°C) results in nearly complete sample degradation (80-95% mass loss), leaving minimal carbonaceous residue [7] [9]. This temperature range represents complete thermal breakdown of the organic framework, producing primarily gaseous decomposition products.

Temperature Range (°C)Mass Loss (%)Primary ProcessProducts
25-1500-2Moisture lossWater vapor
150-1902-5Initial dehydrationWater, structural changes
190-23010-25DehydrochlorinationHCl, amine fragments
230-30040-70Ring fragmentationCO₂, CO, organic volatiles
300-40080-95Complete degradationMixed gaseous products

Acid-Base Equilibria and pKa Determination

The acid-base properties of (R)-octahydroindolizine hydrochloride are governed by the basic nitrogen atom within the bicyclic framework, which exhibits typical secondary amine characteristics [14] [15] [16]. Experimental and computational studies suggest a pKa value in the range of 9.5-10.5 for the conjugate acid form, placing it within the expected range for bicyclic secondary amines [15] [17] [16].

The pKa determination for octahydroindolizine follows established methodologies for amine basicity assessment, utilizing spectrophotometric techniques and Henderson-Hasselbalch equation applications [14] [15]. The bicyclic structure influences the electron density at the nitrogen center through inductive and steric effects, moderating the basicity compared to simple aliphatic amines [16].

Temperature effects on acid-base equilibria follow typical thermodynamic relationships, with pKa values showing inverse correlation with temperature [14] [15]. The enthalpy change associated with protonation reactions influences the temperature coefficient, affecting the compound's behavior across varying thermal conditions.

Buffer capacity calculations demonstrate that (R)-octahydroindolizine hydrochloride exhibits maximum buffering capacity at pH values approximately one unit below its pKa value, corresponding to pH 8.5-9.5 range [15]. This buffering range has implications for formulation stability and biological activity considerations.

The ionic strength effects on apparent pKa values follow Debye-Hückel theory predictions, with activity coefficients influencing the observed equilibrium constants [14] [15]. High ionic strength solutions show decreased apparent pKa values due to electrostatic interactions between charged species.

ParameterValueMethodConditions
pKa (25°C)9.5-10.5SpectrophotometricAqueous solution
Temperature coefficient-0.02 units/°CVariable temperature15-35°C range
Buffer capacity maximumpH 8.5-9.5Calculated0.1 M ionic strength
Activity coefficient0.85-0.95Debye-HückelModerate ionic strength

Crystalline Morphology and Hygroscopic Properties

The crystalline structure of (R)-octahydroindolizine hydrochloride exhibits characteristic features of organic amine hydrochloride salts, with hydrogen bonding networks stabilizing the crystal lattice [12] [13] [18]. Single crystal X-ray diffraction studies reveal typical unit cell parameters consistent with monoclinic or orthorhombic crystal systems observed in related bicyclic amine hydrochlorides [12] [18].

The hydrogen bonding pattern involves both N-H···Cl⁻ and C-H···Cl⁻ interactions, creating a three-dimensional network that influences mechanical properties and thermal stability [12] [13]. The chloride ion coordination sphere typically accommodates multiple hydrogen bond donors, with bond lengths ranging from 2.2-2.4 Å for strong N-H···Cl⁻ interactions [12].

Crystalline morphology analysis reveals needle-like or prismatic crystal habits typical of organic hydrochloride salts [12] [13]. Particle size distribution affects dissolution rates and bioavailability characteristics, with smaller crystallites generally exhibiting enhanced dissolution kinetics due to increased surface area [13].

Hygroscopic behavior represents a critical stability parameter for (R)-octahydroindolizine hydrochloride, influencing storage requirements and formulation considerations [10] [19]. The compound demonstrates moderate hygroscopic properties, with moisture uptake following Type II adsorption isotherms characteristic of crystalline organic salts [10] [20].

Water vapor sorption studies reveal critical relative humidity values where significant moisture uptake occurs, typically in the 60-75% relative humidity range [10] [20]. Below this threshold, the compound maintains crystal stability with minimal water absorption (<2% w/w), while exceeding this range results in progressive hydration and potential crystal structure modifications [10].

The hygroscopic behavior influences powder flow properties, tablet compression characteristics, and chemical stability during storage [10] [19]. Moisture-induced changes can affect dissolution profiles and potentially impact therapeutic efficacy in pharmaceutical applications [10].

Deliquescence studies indicate that (R)-octahydroindolizine hydrochloride does not exhibit true deliquescent behavior under normal atmospheric conditions, distinguishing it from highly hygroscopic salts that spontaneously dissolve in absorbed moisture [19] [20]. However, extended exposure to high humidity environments (>85% relative humidity) may result in surface hydration and crystal lattice modifications [10].

PropertyValueConditionsImplications
Crystal systemMonoclinic/OrthorhombicRoom temperaturePacking efficiency
Hydrogen bond length2.2-2.4 ÅN-H···Cl⁻Lattice stability
Critical RH60-75%25°CStorage requirements
Moisture uptake<2% w/wBelow critical RHStability maintenance
Deliquescence point>85% RHExtended exposureHandling precautions

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

161.0971272 g/mol

Monoisotopic Mass

161.0971272 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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